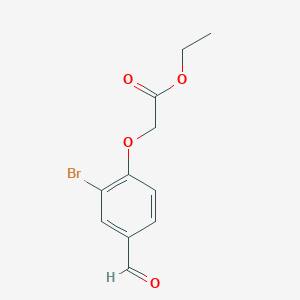

Ethyl 2-(2-bromo-4-formylphenoxy)acetate

Description

Ethyl 2-(2-bromo-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromo and formyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVGPQDCKAEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-formylphenoxy)acetate typically involves the reaction of 2-bromo-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-formylphenoxy)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetates.

Reduction: Formation of ethyl 2-(2-bromo-4-hydroxyphenoxy)acetate.

Oxidation: Formation of ethyl 2-(2-bromo-4-carboxyphenoxy)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-bromo-4-formylphenoxy)acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its bromine atom facilitates halogenation reactions, while the formyl group can undergo oxidation or reduction to yield different derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential medicinal applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown Minimum Inhibitory Concentration (MIC) values as low as 0.0048 µg/mL against Staphylococcus aureus and 0.0195 µg/mL against Escherichia coli.

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Agricultural Chemistry

In the agricultural sector, this compound is explored for its potential use as an agrochemical. Its ability to act against pathogenic microorganisms makes it a candidate for developing biopesticides or fungicides.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-formylphenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo group can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-bromophenoxy)acetate

- Ethyl 2-(2-formylphenoxy)acetate

- Ethyl 2-(2-bromo-4-hydroxyphenoxy)acetate

Comparison

Ethyl 2-(2-bromo-4-formylphenoxy)acetate is unique due to the presence of both bromo and formyl groups on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that only have one of these functional groups. For example, Ethyl 2-(4-bromophenoxy)acetate lacks the formyl group, limiting its reactivity in certain types of reactions .

Biological Activity

Ethyl 2-(2-bromo-4-formylphenoxy)acetate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a formyl group on a phenoxyacetate backbone, makes it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromo substituent and a formyl group attached to the phenoxy ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.11 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is generally conducted in an organic solvent under reflux conditions, allowing for efficient formation of the desired ester.

The biological activity of this compound can be attributed to its reactive functional groups:

- Nucleophilic Substitution : The bromo group can be substituted by nucleophiles, which may lead to the formation of various derivatives with enhanced biological properties.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, potentially altering the compound's biological activity and interaction with cellular targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing similar functional groups have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics or induction of apoptosis .

Antimicrobial Activity

Compounds with similar structural motifs have also shown promising antimicrobial activities. The presence of halogen atoms (like bromine) in phenolic compounds has been linked to enhanced antimicrobial efficacy due to their ability to disrupt bacterial cell membranes .

Case Studies

- Antiproliferative Activity : A study evaluating derivatives of bromo-substituted phenols reported that certain compounds exhibited IC50 values in the nanomolar range against human cancer cell lines, indicating strong antiproliferative effects. This suggests that this compound may possess similar properties warranting further investigation .

- Antimicrobial Testing : Research on related compounds has shown effective inhibition against Gram-positive and Gram-negative bacteria. These findings highlight the potential for this compound in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.